molecular formula C11H19F3N2O4 B2845979 Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid CAS No. 2355215-90-4

Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid

Cat. No.: B2845979
CAS No.: 2355215-90-4
M. Wt: 300.278
InChI Key: KEDYVZWXUHWODZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminopiperidin-1-yl)acetate;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2355215-90-4 . It has a molecular weight of 300.28 . The compound is in the form of a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-(4-aminopiperidin-1-yl)acetate 2,2,2-trifluoroacetate . The InChI code for this compound is 1S/C9H18N2O2.C2HF3O2/c1-2-13-9(12)7-11-5-3-8(10)4-6-11;3-2(4,5)1(6)7/h8H,2-7,10H2,1H3;(H,6,7) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

  • The synthesis of new fluorinated proline analogues, such as cis- and trans-3-CF3/C2F5-prolines and trans-3-CF2Br/CF2Cl/CHF2-3-hydroxyprolines, was achieved by reacting trifluoroaldol acetal and other polyfluoroalkyl β-ketoacetals with ethyl isocyanoacetate (Tolmachova et al., 2018).

Synthesis of Anti-inflammatory Agents

  • Ethyl 2-aminopyrrole-1-acetates were used in the synthesis of a series of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives, which are potential anti-inflammatory agents (Ross & Sowell, 1987).

Development of Energetic Materials

  • Ethyl 2-(5-aminotetrazol-1-yl)acetate was used in the synthesis of 2-(5-Nitroiminotetrazol-1-yl)acetic acid, a precursor for new energetic materials comprising nitroiminotetrazolate salts with diverse anions, characterized for their detonation properties (Joo et al., 2012).

Enzymatic Resolution in Ionic Liquids

  • N-ethyl pyridinium trifluoroacetate, a new ionic liquid, was used with a commercial protease for the enzymatic resolution of N-acetyl amino acid esters, achieving high enantiomeric excess and demonstrating the potential of ionic liquids in enzymatic reactions (Zhao & Malhotra, 2002).

Synthesis of Potential Anticancer Agents

  • Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a derivative synthesized using ethyl 2-aminopyrrole-1-acetates, was used to create a series of ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates. These compounds were evaluated for their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

ethyl 2-(4-aminopiperidin-1-yl)acetate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.C2HF3O2/c1-2-13-9(12)7-11-5-3-8(10)4-6-11;3-2(4,5)1(6)7/h8H,2-7,10H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYDTMXSJRVXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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